4-Methoxyphenyl 4-(octyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl 4-(octyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy group attached to a phenyl ring and an octyloxy group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-(octyloxy)benzoate typically involves the esterification of 4-methoxyphenol with 4-(octyloxy)benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 4-Methoxyphenyl 4-(octyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Methoxyphenyl 4-(octyloxy)benzoate has several applications in scientific research:
Materials Science: It is used in the synthesis of liquid crystals and other advanced materials due to its mesomorphic properties.
Organic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Industry: It is used in the production of specialty chemicals and as a component in various formulations.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 4-(octyloxy)benzoate depends on its specific application. In materials science, its mesomorphic properties are attributed to the molecular orientation changes it undergoes under different conditions . In biological systems, its interactions with molecular targets and pathways are still under investigation, but it is believed to interact with specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl benzoate: Similar structure but lacks the octyloxy group.
4-Octyloxybenzoic acid: Similar structure but lacks the methoxyphenyl group.
4-Methoxyphenyl 4-(decyloxy)benzoate: Similar structure with a longer alkyl chain.
Uniqueness
4-Methoxyphenyl 4-(octyloxy)benzoate is unique due to the combination of the methoxy and octyloxy groups, which impart specific physical and chemical properties. This makes it particularly useful in the synthesis of liquid crystals and other advanced materials.
Properties
CAS No. |
60127-38-0 |
---|---|
Molecular Formula |
C22H28O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(4-methoxyphenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C22H28O4/c1-3-4-5-6-7-8-17-25-20-11-9-18(10-12-20)22(23)26-21-15-13-19(24-2)14-16-21/h9-16H,3-8,17H2,1-2H3 |
InChI Key |
FBIGHDRPCVOASS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.